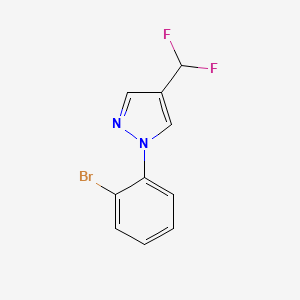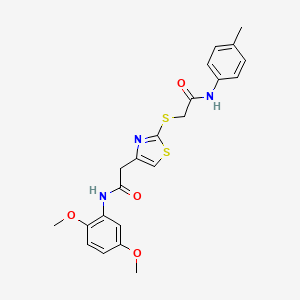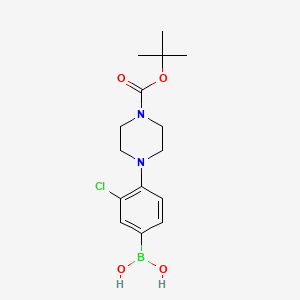
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as BPO-27, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the oxalamide family and has been shown to possess promising biological activities.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as the one , have been shown to possess strong anti-tumor activities . They have potential applications in the development of new anti-cancer drugs.
Antibacterial Activity
Benzofuran derivatives have been found to be effective against various bacterial strains, making them potential candidates for the development of new antibacterial agents .
Anti-Oxidative Activity
Benzofuran compounds have been reported to exhibit anti-oxidative activities . They could be used in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Some benzofuran compounds have been found to have anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Antimicrobial Agents
Benzofuran-based compounds have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Synthesis of Complex Benzofuran Derivatives
The unique structural features of benzofuran and its derivatives have attracted attention in the field of synthetic chemistry. They have been used in the synthesis of complex benzofuran derivatives .
Drug Discovery
Due to their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention in the field of drug discovery . They are considered as potential lead compounds in the development of new drugs.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)29-15-9-7-14(8-10-15)25-19(27)18(26)24-11-3-5-16-12-13-4-1-2-6-17(13)28-16/h1-2,4,6-10,12H,3,5,11H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWUCZJBOHUMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)


![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
